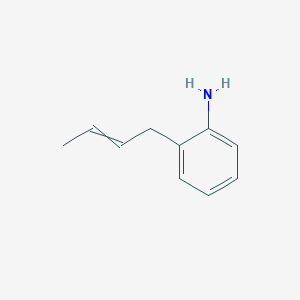

2-(But-2-en-1-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

60173-58-2 |

|---|---|

Molecular Formula |

C10H13N |

Molecular Weight |

147.22 g/mol |

IUPAC Name |

2-but-2-enylaniline |

InChI |

InChI=1S/C10H13N/c1-2-3-6-9-7-4-5-8-10(9)11/h2-5,7-8H,6,11H2,1H3 |

InChI Key |

VVPUDEXELFEUQW-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCC1=CC=CC=C1N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 2-(But-2-en-1-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the valuable organic intermediate, 2-(But-2-en-1-yl)aniline. This ortho-alkenylated aniline derivative serves as a versatile building block in the synthesis of various heterocyclic compounds and complex molecular architectures relevant to pharmaceutical and materials science research. This document details a robust synthetic protocol, thorough characterization data, and the logical workflow for its preparation.

Synthesis Methodology

The synthesis of this compound is most effectively achieved through a two-step sequence involving the N-alkylation of aniline followed by a Lewis acid-catalyzed amino-Claisen rearrangement. This approach offers high yields and regioselectivity for the desired ortho-substituted product.

Step 1: N-Alkylation of Aniline to N-(But-2-en-1-yl)aniline

The initial step involves the nucleophilic substitution of a butenyl halide, such as crotyl bromide, by aniline to form the intermediate N-(But-2-en-1-yl)aniline. The reaction is typically carried out in the presence of a mild base to neutralize the hydrobromic acid byproduct.

Step 2: Amino-Claisen Rearrangement

The synthesized N-(But-2-en-1-yl)aniline undergoes a[1][1]-sigmatropic rearrangement, known as the amino-Claisen rearrangement, to yield the target molecule, this compound. This rearrangement can be facilitated thermally or, more efficiently, by the use of a Lewis acid catalyst, which lowers the activation energy of the reaction.[1]

Experimental Protocols

Synthesis of N-(But-2-en-1-yl)aniline

-

To a solution of aniline (1.0 eq.) in a suitable solvent such as acetonitrile, add a mild base like potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 15 minutes.

-

Add crotyl bromide (1.1 eq.) dropwise to the stirring mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure N-(But-2-en-1-yl)aniline.

Synthesis of this compound via Amino-Claisen Rearrangement

-

Dissolve N-(But-2-en-1-yl)aniline (1.0 eq.) in a high-boiling point, non-polar solvent like xylene.

-

Add a catalytic amount of a Lewis acid, for example, zinc chloride (ZnCl₂) (0.2 eq.).[1]

-

Heat the reaction mixture to reflux (approximately 140-150 °C) and monitor the reaction progress by TLC.

-

Once the rearrangement is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel to yield pure this compound.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques. The following tables summarize the expected quantitative data.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₃N |

| Molecular Weight | 147.22 g/mol |

| Appearance | Pale yellow oil |

| Boiling Point | Not readily available |

| Solubility | Soluble in common organic solvents |

Spectroscopic Data

Table 1: ¹H NMR (400 MHz, CDCl₃) Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.05 - 7.15 | m | 2H | Ar-H |

| 6.70 - 6.80 | m | 2H | Ar-H |

| 5.60 - 5.75 | m | 2H | -CH=CH- |

| 3.65 | br s | 2H | -NH₂ |

| 3.30 | d | 2H | Ar-CH₂- |

| 1.70 | d | 3H | =CH-CH₃ |

Table 2: ¹³C NMR (100 MHz, CDCl₃) Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| 144.5 | Ar-C (C-NH₂) |

| 130.5 | Ar-C |

| 128.0 | Ar-C |

| 127.5 | -CH= |

| 126.0 | -CH= |

| 125.0 | Ar-C (C-alkenyl) |

| 118.5 | Ar-C |

| 115.5 | Ar-C |

| 35.0 | Ar-CH₂- |

| 18.0 | -CH₃ |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450, 3360 | Strong, Sharp | N-H stretch (asymmetric and symmetric)[2] |

| 3020 | Medium | =C-H stretch (aromatic and alkene) |

| 2920, 2850 | Medium | C-H stretch (aliphatic) |

| 1620 | Strong | N-H bend[2] |

| 1600, 1490 | Medium | C=C stretch (aromatic) |

| 965 | Strong | =C-H bend (trans-alkene) |

| 750 | Strong | C-H out-of-plane bend (ortho-disubstituted) |

Table 4: Mass Spectrometry (Electron Ionization) Data

| m/z | Relative Intensity (%) | Assignment |

| 147 | 100 | [M]⁺ (Molecular Ion) |

| 132 | 85 | [M - CH₃]⁺ |

| 118 | 40 | [M - C₂H₅]⁺ |

| 106 | 60 | [M - C₃H₅]⁺ (Loss of allyl group) |

| 93 | 30 | [C₆H₅NH₂]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes in the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Characterization workflow for this compound.

Caption: Amino-Claisen rearrangement pathway.

References

Physicochemical Properties of Ortho-Alkenyl Anilines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-alkenyl anilines are a class of organic compounds characterized by an aniline core substituted with an alkenyl group at the ortho position. This structural motif is of significant interest in medicinal chemistry and materials science due to its versatile reactivity and potential for biological activity. The presence of both the amino and alkenyl groups in close proximity allows for a range of chemical transformations, making these compounds valuable precursors for the synthesis of various heterocyclic systems, including indoles and quinolines. Understanding the physicochemical properties of ortho-alkenyl anilines is crucial for their application in drug design, enabling the optimization of parameters such as solubility, membrane permeability, and target binding. This guide provides a comprehensive overview of the available data on the physicochemical properties of ortho-alkenyl anilines, detailed experimental protocols, and visualizations of relevant workflows and potential biological pathways.

Physicochemical Properties

Table 1: General Physicochemical Properties of Aniline and Isomeric Vinylanilines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| Aniline | C₆H₇N | 93.13 | -6[1] | 184[1] | 1.022 @ 25°C[1] | 1.586 |

| 2-Vinylaniline | C₈H₉N | 119.16 | - | - | - | - |

| 3-Vinylaniline | C₈H₉N | 119.16 | - | - | 1.051 @ 25°C | 1.611 |

| 4-Vinylaniline | C₈H₉N | 119.17 | 23-24 | 98-100 (4 mmHg) | 1.017 | 1.626 |

Note: Data for 2-vinylaniline is not well-documented in publicly available sources. The boiling point of 4-vinylaniline is provided at reduced pressure.

Table 2: Acidity, Lipophilicity, and Solubility of Aniline

| Compound | pKa | logP | Water Solubility |

| Aniline | 4.63 | 0.90 | 3.6 g/100 mL (20°C) |

Note: Experimental pKa, logP, and solubility data for specific ortho-alkenyl anilines are scarce. Computational methods can be employed for their prediction.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of ortho-alkenyl anilines. The following sections provide an overview of the expected spectroscopic features.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of ortho-alkenyl anilines. Key diagnostic signals include the protons of the vinyl group, which typically appear as a set of doublet of doublets in the region of 5-7 ppm, and the aromatic protons, whose chemical shifts and coupling patterns are influenced by the substituents on the aniline ring. The protons of the amino group usually appear as a broad singlet.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The carbons of the vinyl group typically resonate between 110 and 140 ppm, while the aromatic carbons appear in the range of 115-150 ppm.

A selection of reported ¹H NMR data for various ortho-alkenylated anilines can be found in the supporting information of the work by D. C. M. L. Medeiros et al.[2]

Infrared (IR) Spectroscopy

The IR spectrum of an ortho-alkenyl aniline will exhibit characteristic absorption bands corresponding to the functional groups present. Key expected peaks include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C=C stretching (alkene): A band around 1630-1680 cm⁻¹.

-

C=C stretching (aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

C-N stretching: A band in the range of 1250-1350 cm⁻¹.

-

=C-H bending (alkene): Bands in the 650-1000 cm⁻¹ region, which can be diagnostic of the substitution pattern of the double bond.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of ortho-alkenyl anilines is expected to show absorption bands arising from π-π* transitions of the aromatic ring and the conjugated alkenyl group. The position of the absorption maxima (λmax) will be influenced by the extent of conjugation and the presence of substituents on the aromatic ring. For aniline, two main absorption bands are observed around 230 nm and 280 nm[3][4]. The presence of the ortho-alkenyl group is expected to cause a bathochromic (red) shift of these bands due to extended conjugation.

Experimental Protocols

Synthesis of Ortho-Alkenyl Anilines

Several synthetic methods have been developed for the preparation of ortho-alkenyl anilines. One common approach is the palladium-catalyzed cross-coupling reaction.

Example Protocol: Palladium-Catalyzed Suzuki Coupling

This protocol is a general representation based on common Suzuki coupling procedures.

Materials:

-

ortho-Haloaniline (e.g., 2-bromoaniline)

-

Alkenylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Water

Procedure:

-

To a flame-dried Schlenk flask, add the ortho-haloaniline (1.0 equiv), alkenylboronic acid or ester (1.2 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent and water (e.g., a 4:1 mixture of toluene and water).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ortho-alkenyl aniline.

Determination of Physicochemical Properties

Protocol for pKa Determination (Spectrophotometric Method)

This is a general protocol for determining the pKa of an amine using UV-Vis spectrophotometry.

Materials:

-

ortho-Alkenyl aniline sample

-

Series of buffer solutions with known pH values covering a range of at least 2 pH units above and below the expected pKa.

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of the ortho-alkenyl aniline in a suitable solvent (e.g., methanol or water).

-

For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer.

-

Measure the UV-Vis spectrum of each sample at a constant temperature.

-

Identify a wavelength where the absorbance of the protonated and deprotonated forms of the aniline differ significantly.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.

Protocol for logP Determination (Shake-Flask Method)

This is a standard protocol for the experimental determination of the octanol-water partition coefficient.

Materials:

-

ortho-Alkenyl aniline sample

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Analytical method for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Dissolve a known amount of the ortho-alkenyl aniline in either water or n-octanol.

-

Add a known volume of this solution to a separatory funnel or centrifuge tube containing a known volume of the other immiscible solvent.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

-

Carefully separate the two phases.

-

Determine the concentration of the ortho-alkenyl aniline in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of the partition coefficient.

Visualizations

Experimental Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of an ortho-alkenyl aniline via a cross-coupling reaction.

References

Spectroscopic Characterization of 2-(But-2-en-1-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties of the aromatic amine 2-(But-2-en-1-yl)aniline. Due to the limited availability of published experimental data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside a representative Infrared (IR) spectrum of a closely related structural analog. The methodologies described herein are standard protocols for the spectroscopic analysis of small organic molecules and are intended to serve as a practical reference for researchers in organic synthesis, medicinal chemistry, and drug development. This guide also includes a generalized workflow for the spectroscopic identification of novel compounds.

Introduction

This compound, also known as 2-crotylaniline, is an aromatic amine containing a butenyl substituent at the ortho position of the aniline ring. The presence of both an aromatic amine moiety and an alkene functionality makes it a potentially valuable building block in organic synthesis, particularly for the construction of heterocyclic systems and other complex molecular architectures relevant to medicinal chemistry. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of this and related compounds. This guide aims to provide a comprehensive summary of its expected spectroscopic features.

Predicted and Representative Spectroscopic Data

Given the absence of a complete set of published experimental spectra for this compound, the following data has been generated using computational prediction tools and by referencing a structurally similar compound. It is crucial to note that this data is for reference purposes and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound in a standard deuterated solvent like CDCl₃ are presented below.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.10 | d | 1H | Ar-H |

| ~7.05 | t | 1H | Ar-H |

| ~6.70 | t | 1H | Ar-H |

| ~6.65 | d | 1H | Ar-H |

| ~5.60 | m | 1H | =CH- |

| ~5.50 | m | 1H | =CH- |

| ~3.60 | s (br) | 2H | -NH₂ |

| ~3.30 | d | 2H | Ar-CH₂- |

| ~1.70 | d | 3H | =CH-CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | Ar-C (C-NH₂) |

| ~130.0 | Ar-CH |

| ~128.5 | Ar-C (C-CH₂) |

| ~128.0 | =CH- |

| ~127.0 | =CH- |

| ~126.5 | Ar-CH |

| ~118.5 | Ar-CH |

| ~115.5 | Ar-CH |

| ~35.0 | Ar-CH₂- |

| ~18.0 | =CH-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. While a spectrum for this compound is not available, the spectrum of the closely related 2-allylaniline is representative. The key absorptions expected for this compound are detailed in Table 3.

Table 3: Expected Infrared Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3450-3350 | Medium, Sharp | N-H | Asymmetric & Symmetric Stretch |

| 3080-3010 | Medium | C-H (Aromatic & Alkene) | Stretch |

| 2950-2850 | Medium | C-H (Alkyl) | Stretch |

| 1620-1600 | Strong | N-H | Scissoring |

| 1600-1450 | Medium-Strong | C=C | Aromatic & Alkene Stretch |

| 1300-1250 | Strong | C-N | Stretch |

| 970-960 | Strong | C-H (trans-Alkene) | Out-of-plane Bend |

| 750-730 | Strong | C-H (ortho-disubstituted) | Out-of-plane Bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 147 | High | [M]⁺ (Molecular Ion) |

| 132 | Medium | [M-CH₃]⁺ |

| 106 | High | [M-C₃H₅]⁺ (Loss of allyl group) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm, centered around 6 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm, centered around 110 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (typically 1024 or more) are required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.

-

Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin transparent disk. Alternatively, a Nujol mull can be prepared.

-

-

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer and acquire the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Analyze the sample using a mass spectrometer, commonly coupled with a chromatographic inlet system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization technique for small molecules.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a newly synthesized compound.

Conclusion

This technical guide provides a foundational spectroscopic profile of this compound based on predicted data and comparison with a structural analog. The tabulated data and standard experimental protocols offer a valuable resource for researchers working with this compound. The provided workflow for spectroscopic analysis serves as a general framework for the structural elucidation of novel molecules. It is reiterated that experimental verification of the predicted data is essential for definitive structural confirmation.

Stability and Reactivity of 2-(But-2-en-1-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and reactivity of 2-(But-2-en-1-yl)aniline, a substituted aniline with potential applications in organic synthesis and medicinal chemistry. This document details known synthetic routes, stability considerations, and key chemical transformations. Experimental protocols for relevant reactions are provided, and reaction pathways are visualized to facilitate a deeper understanding of the molecule's behavior. All quantitative data from cited literature is summarized for comparative analysis.

Introduction

This compound, also known as o-crotylaniline, is an aromatic amine featuring an alkenyl substituent at the ortho position. This unique structural arrangement, combining a nucleophilic amino group and a reactive double bond in proximity, imparts a distinct profile of reactivity, making it a valuable intermediate for the synthesis of heterocyclic compounds and other complex organic scaffolds. Understanding the stability and reactivity of this molecule is crucial for its effective utilization in research and development, particularly in the context of drug discovery where aniline substructures are prevalent. This guide aims to consolidate the available technical information on this compound, focusing on its stability under various conditions and its utility in key organic reactions.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₁₀H₁₃N Molecular Weight: 147.22 g/mol CAS Number: 22993-38-0

Table 1: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 2.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 26.0 Ų | PubChem |

| Exact Mass | 147.104799419 Da | PubChem |

Note: These properties are computationally derived and may differ from experimental values.

Stability

Thermal Stability: Anilines are generally stable at moderate temperatures but can undergo decomposition at elevated temperatures. The presence of the butenyl group may introduce additional thermal decomposition pathways, such as isomerization or cyclization.

Oxidative Stability: The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities. The primary amino group can be oxidized to nitroso, nitro, or azoxy compounds, and can also lead to polymerization. The butenyl side chain is also prone to oxidation, potentially forming epoxides, diols, or cleavage products. It is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) and to protect it from light and air to minimize oxidative degradation.

Photolytic Stability: Aromatic amines can be susceptible to photodegradation. Studies on aniline have shown that UV irradiation in the presence of a photocatalyst like TiO₂ can lead to the formation of various intermediates, including aminophenols and condensation products.[1][2][3] The presence of the chromophoric aniline ring suggests that this compound may also be sensitive to light.

Synthesis

The synthesis of this compound can be achieved through several methods, with the Claisen rearrangement of N-crotylaniline being a prominent and direct route.

Claisen Rearrangement of N-Crotylaniline

The aromatic aza-Claisen rearrangement is a powerful method for the ortho-alkenylation of anilines. In this pericyclic reaction, N-crotylaniline undergoes a[4][4]-sigmatropic rearrangement upon heating, typically in the presence of a Lewis acid catalyst, to yield this compound.

Experimental Protocol: Lewis Acid-Catalyzed Claisen Rearrangement

To a solution of N-crotylaniline (1 equivalent) in a high-boiling solvent such as N,N-dimethylformamide or xylenes, add a catalytic amount of a Lewis acid (e.g., ZnCl₂, AlCl₃, or TiCl₄, 5-10 mol%). Heat the reaction mixture to reflux (typically 150-200 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Note: This is a generalized procedure. Optimal conditions, including catalyst, solvent, and temperature, may need to be determined empirically.

Other Synthetic Approaches

Other potential synthetic routes include the palladium-catalyzed cross-coupling of 2-bromoaniline with crotylboronic acid or a related organometallic reagent, and the magnesium-catalyzed ortho-alkenylation of aniline with a suitable butenyl electrophile.[5]

Reactivity

The reactivity of this compound is dominated by the interplay between the amino group and the butenyl side chain. The amino group can act as a nucleophile and a directing group in electrophilic aromatic substitution, while the double bond is susceptible to electrophilic addition and can participate in various cyclization reactions.

Cyclization Reactions

The ortho-positioning of the amino and butenyl groups facilitates intramolecular cyclization reactions to form nitrogen-containing heterocycles, such as indolines and quinolines.

5.1.1. Fischer Indole Synthesis

While not a direct reaction of this compound, its derivative, 2-(but-2-en-1-yl)phenylhydrazine, is a suitable substrate for the Fischer indole synthesis to produce substituted indoles.[6][7][8][9][10] The aniline can be converted to the corresponding hydrazine via diazotization followed by reduction. The resulting hydrazine can then be reacted with an aldehyde or ketone in the presence of an acid catalyst.

Experimental Protocol: Fischer Indole Synthesis

Convert this compound to 2-(but-2-en-1-yl)phenylhydrazine via a standard diazotization-reduction sequence. To a solution of 2-(but-2-en-1-yl)phenylhydrazine (1 equivalent) and an aldehyde or ketone (1.1 equivalents) in a suitable solvent (e.g., ethanol, acetic acid, or toluene), add an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid). Heat the reaction mixture to reflux and monitor by TLC. After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the resulting indole derivative by column chromatography or recrystallization.

5.1.2. Acid-Catalyzed Cyclization

Direct acid-catalyzed cyclization of this compound can lead to the formation of indolines or tetrahydroquinolines, depending on the reaction conditions and the nature of the acid catalyst. Protonation of the double bond can generate a carbocation that is then attacked by the nucleophilic amino group.

Electrophilic Aromatic Substitution

The amino group is a strong activating and ortho-, para-directing group for electrophilic aromatic substitution. In this compound, the ortho positions are substituted (one with the butenyl group and the other sterically hindered), making the para position (position 4) the most likely site for substitution. Reactions such as halogenation, nitration, and sulfonation would be expected to occur primarily at this position. It is often necessary to protect the amino group (e.g., by acetylation) to prevent side reactions and control the regioselectivity.

Reactions of the Butenyl Side Chain

The double bond in the butenyl group can undergo typical alkene reactions, such as:

-

Hydrogenation: Reduction of the double bond to a butyl group using catalysts like palladium on carbon (Pd/C).

-

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond.

-

Epoxidation: Formation of an epoxide using reagents like m-chloroperoxybenzoic acid (m-CPBA).

-

Oxidative Cleavage: Cleavage of the double bond with ozone (O₃) or potassium permanganate (KMnO₄) to yield aldehydes or carboxylic acids.

Applications in Drug Development

The 2-(alkenyl)aniline motif is a valuable scaffold in medicinal chemistry. The ability to form heterocyclic structures through cyclization reactions makes it a key intermediate in the synthesis of compounds with potential biological activity. The aniline moiety itself is a common feature in many approved drugs, and the introduction of an alkenyl group provides a handle for further functionalization and molecular diversification.

Conclusion

This compound is a versatile building block in organic synthesis. Its stability is comparable to other substituted anilines, with sensitivity to oxidation and light being key considerations for handling and storage. The reactivity is characterized by the synergistic interplay of the amino and butenyl groups, enabling a range of transformations, most notably the synthesis of nitrogen-containing heterocycles. The synthetic accessibility via the Claisen rearrangement and its potential for elaboration into more complex structures underscore its importance for researchers in synthetic and medicinal chemistry. Further investigation into the quantitative aspects of its stability and reactivity would be beneficial for its broader application.

References

- 1. Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. testbook.com [testbook.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Fischer Indole Synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(But-2-en-1-yl)aniline

This technical guide provides a detailed analysis of the molecular structure and conformational preferences of 2-(But-2-en-1-yl)aniline. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous ortho-alkenylaniline compounds, computational chemistry principles, and established spectroscopic and synthetic methodologies. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the nuanced structural characteristics of substituted anilines.

Molecular Structure

This compound is an organic compound with the chemical formula C₁₀H₁₃N. Its structure consists of an aniline core where a but-2-en-1-yl group is attached to the benzene ring at the ortho position relative to the amino group. The butenyl side chain introduces a degree of conformational flexibility and the potential for intramolecular interactions. The IUPAC name for this compound is this compound.

Key Structural Features:

-

Aniline Moiety: A primary amine group (-NH₂) attached to a benzene ring.

-

Ortho-Substitution: The butenyl group is located on the carbon atom adjacent to the one bearing the amino group.

-

Butenyl Side Chain: A four-carbon chain with a double bond between the second and third carbon atoms, which can exist as either the (E) or (Z) isomer.

Synthesis of this compound

Several synthetic strategies are available for the preparation of ortho-alkenylanilines. The following are plausible routes for the synthesis of this compound.

General Synthetic Pathways

Three primary routes for the synthesis of (E)-2-alkenyl-tethered anilines have been established:

-

3-Aza-Cope Rearrangement: This method involves the Lewis acid-catalyzed rearrangement of N-allylic anilines. The required precursors are typically synthesized through the addition of vinylmagnesium reagents to the corresponding aldimines.[1]

-

Olefin Cross-Metathesis: A direct approach that involves the reaction of a simpler ortho-alkenylaniline, such as 2-allylaniline, with an appropriate olefin in the presence of a ruthenium catalyst.[1][2]

-

Palladium-Catalyzed C-N Cross-Coupling: This route involves the coupling of an aryl halide with an appropriate amine.[1][2]

A more recent development is the magnesium-catalyzed ortho-alkenylation of anilines with alkynes, which offers a chemo- and regioselective method.

Below is a generalized workflow for the synthesis of ortho-alkenylanilines.

Experimental Protocol: Magnesium-Catalyzed Ortho-Alkenylation

This protocol is adapted from a general procedure for the ortho-alkenylation of anilines.

Materials:

-

Aniline

-

But-1-yne or But-2-yne

-

Magnesium bis(trifluoromethanesulfonyl)imide (Mg(NTf₂)₂)

-

Hexafluoroisopropanol (HFIP)

-

Screw-cap sealed tube

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

A screw-cap sealed tube is charged with the alkyne (1 equivalent), aniline (3 equivalents), and HFIP as the solvent.

-

Mg(NTf₂)₂ (5 mol%) is added to the reaction mixture at room temperature.

-

The reaction mixture is stirred at the optimal temperature until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is evaporated under reduced pressure to obtain the crude product.

-

The crude product is purified by column chromatography on silica gel to yield the desired this compound.

Molecular Conformation

The conformation of this compound is determined by the rotational freedom around the C-C and C-N single bonds and the orientation of the butenyl side chain relative to the aniline ring. Intramolecular interactions, such as hydrogen bonding and π-stacking, play a crucial role in stabilizing specific conformations.

Conformational Isomers

The primary conformational flexibility arises from the rotation around the C(aryl)-C(alkyl) bond and the C(alkyl)-N bond. The butenyl side chain can adopt various orientations with respect to the aniline ring. Two plausible conformations are an "open" form, where the butenyl chain is extended away from the amino group, and a "closed" form, where the butenyl chain is oriented towards the amino group, potentially allowing for intramolecular interactions.

Computational studies on ortho-substituted anilines have shown that the nature of the substituent affects the inversion barrier of the amine group. An electronegative substituent at the ortho position can form a strong intramolecular hydrogen bond with the amine group, promoting a more planar configuration. While the butenyl group is not strongly electronegative, the π-system of the double bond can interact with the N-H bond.

Intramolecular Interactions

A key feature influencing the conformation of this compound is the potential for an intramolecular NH/π interaction between the amino group and the double bond of the butenyl side chain. Such interactions have been observed in related 2-allylaniline derivatives.[3] This interaction would stabilize a "closed" conformation where the butenyl chain folds back towards the aniline ring.

The diagram below illustrates the potential conformational equilibrium.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the protons of the butenyl group.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 6.5 - 7.5 | Multiplet |

| Amine Protons (-NH₂) | 3.5 - 4.5 | Broad Singlet |

| Olefinic Protons (-CH=CH-) | 5.0 - 6.0 | Multiplet |

| Allylic Protons (-CH₂-) | 3.0 - 3.5 | Doublet |

| Methyl Protons (-CH₃) | 1.5 - 2.0 | Doublet |

The aromatic region will likely show a complex splitting pattern due to the ortho-substitution. The chemical shifts of the aromatic protons are influenced by the electron-donating nature of the amino group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Type | Expected Chemical Shift (ppm) |

| Aromatic C-N | 140 - 150 |

| Aromatic C-H | 115 - 130 |

| Olefinic Carbons | 120 - 140 |

| Allylic Carbon (-CH₂-) | 30 - 40 |

| Methyl Carbon (-CH₃) | 15 - 25 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |

| N-H (Amine) | 3300 - 3500 | Stretching (doublet for primary amine) |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=C (Alkene) | 1640 - 1680 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-N | 1250 - 1350 | Stretching |

Quantitative Data (Predicted)

In the absence of experimental data for this compound, the following table presents predicted and analogous bond lengths and angles based on the crystal structure of a similar molecule, (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline.[5] These values should be considered as approximations.

| Parameter | Value |

| Bond Lengths (Å) | |

| C(aryl)-N | ~1.40 |

| C(aryl)-C(alkenyl) | ~1.48 |

| C=C (alkene) | ~1.33 |

| C-C (alkene-alkyl) | ~1.50 |

| **Bond Angles (°) ** | |

| C-C-N (in ring) | ~120 |

| C(aryl)-C(alkenyl)-C | ~125 |

| Dihedral Angles (°) | |

| Benzene ring to propenyl group | ~25 |

Conclusion

This compound is a molecule with significant conformational flexibility due to its ortho-alkenyl substituent. The potential for intramolecular NH/π interactions is a key factor in determining its preferred conformation. While direct experimental data is limited, this guide provides a comprehensive overview of its structure, synthesis, and expected spectroscopic and conformational properties based on established chemical principles and data from analogous compounds. Further experimental and computational studies are warranted to fully elucidate the structural nuances of this molecule.

References

- 1. Synthesis of 2-Alkenyl-Tethered Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Intramolecular NH/pi complexes of 2-allylaniline derivatives in the ground and excited states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Allylaniline | 32704-22-6 | Benchchem [benchchem.com]

- 5. Crystal Structure of (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Isomers of 2-(But-2-en-1-yl)aniline: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isomers of 2-(But-2-en-1-yl)aniline, a substituted aniline with potential applications in medicinal chemistry and materials science. Due to the scarcity of direct experimental data on this specific compound, this document focuses on the primary synthetic route—the Aza-Claisen rearrangement—and provides predicted physicochemical properties and potential biological activities based on analogous structures. Detailed experimental protocols for synthesis and characterization are proposed, alongside visualizations of the synthetic pathway and experimental workflow to guide researchers in the synthesis and evaluation of these molecules.

Introduction

Aniline and its derivatives are fundamental building blocks in the development of a wide range of pharmaceuticals, agrochemicals, and polymers. The introduction of unsaturated alkyl chains, such as a butenyl group, into the aniline scaffold can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity and material characteristics. The compound this compound, also known as 2-crotylaniline, is of particular interest due to the stereochemistry of its butenyl side chain. The double bond in the but-2-en-1-yl group gives rise to two geometric isomers: (E)-2-(But-2-en-1-yl)aniline and (Z)-2-(But-2-en-1-yl)aniline. These isomers may exhibit distinct biological activities and physicochemical properties, making their individual synthesis and characterization a crucial step in drug discovery and development.

This guide will detail the structure of these isomers, the most viable synthetic pathway, their predicted properties, and potential areas for biological investigation.

Isomerism in this compound

The core structure of this compound consists of an aniline ring substituted at the ortho position with a but-2-en-1-yl (crotyl) group. The restricted rotation around the carbon-carbon double bond of the butenyl side chain results in two stable geometric isomers:

-

(E)-2-(But-2-en-1-yl)aniline: The methyl group and the benzylic carbon are on opposite sides of the double bond. This is generally the more thermodynamically stable isomer.

-

(Z)-2-(But-2-en-1-yl)aniline: The methyl group and the benzylic carbon are on the same side of the double bond.

The spatial arrangement of these isomers can lead to different interactions with biological targets such as enzymes and receptors.

Synthesis via Aza-Claisen Rearrangement

The most direct and established method for synthesizing ortho-alkenylated anilines is the Aza-Claisen rearrangement, a[1][1]-sigmatropic rearrangement.[2] This reaction involves the thermal or Lewis acid-catalyzed rearrangement of an N-allylic aniline. For the synthesis of this compound, the precursor would be N-(but-2-en-1-yl)aniline (N-crotylaniline).

The stereochemistry of the starting N-crotylaniline influences the stereochemistry of the product. The rearrangement proceeds through a concerted, chair-like transition state, which allows for the stereospecific transfer of the butenyl group to the ortho position of the aniline ring.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound Isomers

| Property | (E)-Isomer Prediction | (Z)-Isomer Prediction |

| Molecular Formula | C₁₀H₁₃N | C₁₀H₁₃N |

| Molecular Weight | 147.22 g/mol | 147.22 g/mol |

| Appearance | Colorless to pale yellow oil | Colorless to pale yellow oil |

| Boiling Point | Expected to be slightly higher than the (Z)-isomer due to better packing and stronger intermolecular forces. Estimated range: 220-240 °C. | Expected to be slightly lower than the (E)-isomer. Estimated range: 215-235 °C. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform). Sparingly soluble in water. | Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform). Sparingly soluble in water. |

| ¹H NMR (CDCl₃) | Aromatic: 6.7-7.2 ppm (m, 4H). Vinyl: ~5.5 ppm (m, 2H). NH₂: 3.5-4.0 ppm (br s, 2H). Benzylic CH₂: ~3.3 ppm (d, 2H). Methyl CH₃: ~1.7 ppm (d, 3H). | Aromatic: 6.7-7.2 ppm (m, 4H). Vinyl: ~5.5 ppm (m, 2H). NH₂: 3.5-4.0 ppm (br s, 2H). Benzylic CH₂: ~3.4 ppm (d, 2H). Methyl CH₃: ~1.6 ppm (d, 3H). |

| ¹³C NMR (CDCl₃) | Aromatic: 115-145 ppm. Vinyl: 125-130 ppm. Benzylic CH₂: ~35 ppm. Methyl CH₃: ~18 ppm. | Aromatic: 115-145 ppm. Vinyl: 125-130 ppm. Benzylic CH₂: ~30 ppm. Methyl CH₃: ~13 ppm. |

Note: NMR chemical shifts are estimations and can vary based on solvent and concentration. The (Z)-isomer's benzylic CH₂ and methyl CH₃ carbons are expected to be shifted upfield due to steric effects.

Potential Biological Activity

Specific biological studies on this compound isomers are lacking. However, the aniline scaffold is present in numerous bioactive compounds. Furthermore, related ortho-alkenyl anilines and their derivatives have been investigated for various therapeutic applications.

-

Antimicrobial and Antifungal Activity: Many aniline derivatives exhibit antimicrobial properties. The lipophilic butenyl group could enhance membrane permeability, potentially leading to activity against bacterial and fungal strains.

-

Anticancer Activity: Substituted anilines are precursors to a wide range of anticancer agents, including kinase inhibitors. The specific stereochemistry of the butenyl group could be exploited for selective binding to target proteins.

-

Enzyme Inhibition: The amine group and the aromatic ring can interact with the active sites of various enzymes. The isomers could be investigated as potential inhibitors of enzymes relevant to inflammatory or metabolic diseases.

-

CNS Activity: Aniline derivatives can act on the central nervous system. The potential for these isomers to interact with CNS receptors should be considered.

Further research is required to explore these potential activities through in vitro and in vivo screening.

Experimental Protocols

Synthesis of (E)-2-(But-2-en-1-yl)aniline

This protocol is a general procedure for the Aza-Claisen rearrangement and should be optimized for this specific substrate.

-

Preparation of Precursor: Synthesize (E)-N-(but-2-en-1-yl)aniline by reacting aniline with (E)-1-bromobut-2-ene in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in a suitable solvent like acetonitrile. Purify the product by column chromatography.

-

Aza-Claisen Rearrangement:

-

In a flame-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve (E)-N-(but-2-en-1-yl)aniline (1 equivalent) in a high-boiling, anhydrous solvent such as N,N-diethylaniline or xylenes.

-

Add a Lewis acid catalyst, such as zinc chloride (ZnCl₂) (0.2 equivalents).

-

Heat the reaction mixture to reflux (typically 180-220 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and wash with a 1M NaOH solution to remove the catalyst and any acidic byproducts.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the ortho-rearranged product from any para-rearranged byproduct and unreacted starting material.

Characterization

The purified product should be characterized using the following standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and stereochemistry of the butenyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups, particularly the N-H stretches of the primary amine and the C=C stretch of the alkene.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

The (E) and (Z) isomers of this compound represent a promising, yet underexplored, class of molecules for drug discovery and materials science. While direct experimental data is limited, this guide provides a robust framework for their synthesis via the Aza-Claisen rearrangement and outlines their predicted properties. The detailed protocols and workflows are intended to facilitate further research into these compounds, enabling the scientific community to unlock their potential therapeutic and industrial applications. Future work should focus on the successful synthesis, isolation, and comprehensive biological screening of both pure isomers to establish a clear structure-activity relationship.

References

Determining the Solubility of 2-(But-2-en-1-yl)aniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for determining the solubility of 2-(But-2-en-1-yl)aniline, a crucial parameter for its application in research and drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on empowering researchers with the necessary experimental protocols and theoretical understanding to ascertain the solubility of this compound in various organic solvents.

Introduction to the Solubility of Substituted Anilines

Aniline and its derivatives are fundamental building blocks in organic synthesis, finding extensive use in the pharmaceutical, agrochemical, and polymer industries. The solubility of these compounds in organic solvents is a critical physical property that governs their reactivity, processability, and bioavailability. This compound, also known as 2-crotylaniline, is a substituted aniline whose solubility is influenced by the interplay of its aromatic ring, the amino group, and the butenyl substituent.

The general principle of "like dissolves like" provides a preliminary indication of solubility. The aniline moiety contributes both polar (amino group) and non-polar (benzene ring) characteristics. The butenyl group further enhances the non-polar nature of the molecule. Consequently, this compound is expected to exhibit good solubility in a range of common organic solvents. However, for precise quantitative determination, experimental measurement is essential.

Factors Influencing Solubility

The solubility of a substituted aniline such as this compound in an organic solvent is a multifactorial property. Understanding these factors can aid in solvent selection and the interpretation of experimental results.

Caption: Key factors influencing the solubility of this compound.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a comprehensive range of organic solvents has not been extensively published. Researchers are encouraged to use the experimental protocols outlined in this guide to generate their own data. The following table provides a template for recording experimentally determined solubility values.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Dichloromethane | ||||

| Toluene | ||||

| Hexane | ||||

| Ethyl Acetate | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| N,N-Dimethylformamide (DMF) |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of this compound, which is a liquid at room temperature.

Gravimetric Method

This method is a straightforward and reliable technique for determining the solubility of a liquid solute in a solvent.[1][2]

Materials:

-

This compound

-

Selected organic solvents

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Pipettes

-

Evaporating dish or pre-weighed beaker

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess of this compound to a known volume of the chosen organic solvent in a sealed vial. An excess is indicated by the presence of a separate liquid phase of the aniline after vigorous mixing.

-

Equilibrate the mixture at a constant temperature using a thermostatic shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Withdrawal:

-

Allow the mixture to stand undisturbed at the constant temperature until the two phases have clearly separated.

-

Carefully withdraw a known volume (e.g., 1.00 mL) of the supernatant (the solvent layer saturated with the aniline) using a calibrated pipette.

-

-

Solvent Evaporation:

-

Transfer the withdrawn sample to a pre-weighed evaporating dish or beaker.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of this compound to avoid its evaporation.

-

-

Mass Determination:

-

Once the solvent has been completely removed, place the dish or beaker in a desiccator to cool to room temperature.

-

Weigh the dish or beaker containing the aniline residue on an analytical balance.

-

-

Calculation:

-

The mass of the dissolved aniline is the final weight of the dish/beaker minus its initial tare weight.

-

The solubility can then be expressed in g/mL or other desired units.

-

UV-Vis Spectrophotometric Method

This method is suitable for compounds that have a chromophore, such as the aniline ring in the target molecule, and can be highly sensitive.[3][4]

Materials:

-

This compound

-

Selected organic solvents (must be UV-transparent at the analysis wavelength)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of this compound in the solvent.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

-

-

Sample Preparation and Analysis:

-

Withdraw a small, precise volume of the clear supernatant from the saturated solution.

-

Dilute the sample quantitatively with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Mandatory Visualizations

Experimental Workflow for Gravimetric Solubility Determination

Caption: A step-by-step workflow for determining solubility via the gravimetric method.

Synthesis of this compound

A representative synthesis of a similar ortho-alkenylaniline can provide context for the compound's origin and potential impurities that might affect solubility measurements. The following is a generalized workflow based on common synthetic routes for such compounds.

Caption: A generalized workflow for the synthesis of 2-(alkenyl)anilines.

This technical guide provides the foundational knowledge and practical steps for researchers to accurately determine the solubility of this compound in various organic solvents. The provided templates and diagrams are intended to facilitate systematic data collection and a deeper understanding of the experimental processes involved.

References

A Comprehensive Technical Guide to the Theoretical and Experimental Analysis of 2-(But-2-en-1-yl)aniline and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical and experimental methodologies used to characterize 2-(but-2-en-1-yl)aniline and structurally related ortho-alkenylanilines. Due to a lack of specific published theoretical data for this compound, this document leverages data and methodologies from studies on analogous compounds, particularly 2-allylaniline, to present a comprehensive analytical framework. This approach allows for a thorough exploration of the computational and spectroscopic techniques relevant to this class of compounds, which are valuable intermediates in organic synthesis and potential scaffolds in medicinal chemistry.

Introduction

Ortho-alkenylanilines are a class of organic compounds characterized by an aniline core with an alkenyl substituent at the ortho position. These molecules serve as versatile building blocks in the synthesis of various heterocyclic compounds, such as indoles and quinolines, which are prevalent in many biologically active molecules and functional materials. A thorough understanding of their electronic structure, conformation, and spectroscopic properties is crucial for their effective application.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide invaluable insights into the molecular properties of these compounds, complementing experimental data from spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide outlines the standard computational and experimental protocols for the comprehensive analysis of this compound and its analogs.

Theoretical Calculations: Methodologies and Expected Outcomes

Computational chemistry is a powerful tool for predicting the physicochemical properties of molecules. For ortho-alkenylanilines, DFT calculations are commonly employed to determine their geometric and electronic properties.

Computational Details

A widely used and reliable method for these types of calculations involves the B3LYP functional with a 6-311++G(d,p) basis set.[1][2] This level of theory provides a good balance between accuracy and computational cost for organic molecules. Calculations are typically performed in the gas phase to model the isolated molecule, and solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM).

Key Theoretical Parameters

2.2.1. Optimized Molecular Geometry

The first step in theoretical analysis is to determine the lowest energy conformation of the molecule. This is achieved by geometry optimization, which calculates key structural parameters. While specific data for this compound is not available, Table 1 presents expected ranges for bond lengths and angles based on calculations for substituted anilines.[3]

Table 1: Predicted Geometrical Parameters for an Ortho-Alkenylaniline (Illustrative)

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.39 - 1.41 |

| C-N | 1.40 - 1.42 |

| C-H (aromatic) | 1.08 - 1.09 |

| C=C (alkenyl) | 1.33 - 1.35 |

| C-C (alkenyl-aryl) | 1.50 - 1.52 |

| N-H | 1.01 - 1.02 |

| **Bond Angles (°) ** | |

| C-C-C (aromatic) | 119 - 121 |

| C-N-H | 110 - 113 |

| H-N-H | 108 - 111 |

| C-C=C | 120 - 125 |

2.2.2. Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. These parameters are fundamental in predicting how the molecule will interact with other species.

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.0 to -6.0 |

| LUMO Energy | -0.5 to 0.5 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 |

2.2.3. Molecular Electrostatic Potential (MEP)

The MEP map is a visualization of the charge distribution on the molecule's surface. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For an ortho-alkenylaniline, the amine group and the π-system of the double bond are expected to be electron-rich regions.

Experimental Protocols and Data

Experimental characterization is essential to confirm the identity and purity of a synthesized compound and to validate theoretical predictions.

Synthesis of Ortho-Alkenylanilines

Several synthetic routes to ortho-alkenylanilines have been reported. A common method is the palladium-catalyzed cross-coupling of an ortho-haloaniline with an appropriate alkenylating agent.[4] Another approach involves a 3-aza-Cope rearrangement of N-allylic anilines.[5]

General Synthetic Protocol (Illustrative):

A typical synthesis involves the reaction of an ortho-substituted aniline with an alkyne in the presence of a suitable catalyst. For example, the ortho-selective benzylic C(sp³)–H alkenylation of 2-methyl tertiary anilines with internal alkynes has been achieved using a half-sandwich scandium catalyst.[6] The reaction progress is monitored by thin-layer chromatography (TLC), and the final product is purified by column chromatography.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are primary techniques for structural elucidation.[7] The chemical shifts and coupling constants provide detailed information about the connectivity of atoms. For this compound, characteristic signals would be expected for the aromatic protons, the amine protons, and the protons of the butenyl group.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (in CDCl₃, Illustrative)

| Group | ¹H NMR | ¹³C NMR |

| Aromatic CH | 6.5 - 7.5 | 115 - 130 |

| Aromatic C-N | - | 145 - 150 |

| Aromatic C-Alkenyl | - | 130 - 135 |

| NH₂ | 3.5 - 4.5 (broad) | - |

| =CH- | 5.5 - 6.0 | 125 - 135 |

| -CH₂- | 3.3 - 3.5 | 35 - 40 |

| -CH₃ | 1.6 - 1.8 | 15 - 20 |

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.[8] The spectrum of this compound would show characteristic absorption bands for the N-H stretches of the amine, C-H stretches of the aromatic and alkenyl groups, and the C=C stretch of the double bond.

Table 4: Expected FT-IR Absorption Frequencies (cm⁻¹) for this compound

| Functional Group | Vibration | Expected Frequency Range |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Alkenyl C-H | Stretch | 3010 - 3095 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C=C (Alkenyl) | Stretch | 1640 - 1680 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1360 |

3.2.3. UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[9] Aromatic compounds like anilines typically exhibit strong absorption bands in the UV region. The position and intensity of these bands are influenced by the substituents on the aromatic ring.

Table 5: Expected UV-Vis Absorption Maxima (λ_max) for this compound (in Ethanol, Illustrative)

| Transition | Expected λ_max (nm) |

| π → π | 230 - 250 |

| n → π | 280 - 300 |

Visualizations

The following diagrams illustrate the workflow for the analysis of ortho-alkenylanilines and the relationship between theoretical and experimental data.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Facile approach to N,O,S-heteropentacycles via condensation of sterically crowded 3H-phenoxazin-3-one with ortho-substituted anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. libsp.kau.edu.sa [libsp.kau.edu.sa]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-Alkenyl-Tethered Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of allylanilines via scandium-catalysed benzylic C(sp3)–H alkenylation with alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. 2-Allylaniline | 32704-22-6 | Benchchem [benchchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. youtube.com [youtube.com]

A Technical Guide to the Synthesis of 2-Alkenylanilines

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive review of key synthetic methodologies for the preparation of 2-alkenylanilines, crucial precursors for a wide range of biologically active nitrogen-containing heterocycles such as indolines and tetrahydroquinolines. This document details several prominent synthetic strategies, including transition metal-catalyzed cross-coupling reactions and sigmatropic rearrangements, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate practical application in a research and development setting.

Palladium-Catalyzed Heck Reaction

The Mizoroki-Heck reaction is a powerful and direct method for the synthesis of 2-alkenylanilines, involving the palladium-catalyzed coupling of a 2-haloaniline with an alkene.[1][2] This reaction is known for its operational simplicity and tolerance of a wide variety of functional groups.

General Workflow

The general workflow for a Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by alkene insertion and subsequent β-hydride elimination to yield the desired product and regenerate the catalyst.

Quantitative Data

The following table presents representative examples of the Heck reaction for the synthesis of 2-alkenylanilines.

| Entry | 2-Haloaniline | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromoaniline | Styrene | Pd(OAc)₂ (2) | NaOAc | DMF | 100 | 12 | ~85 |

| 2 | 2-Iodoaniline | Ethyl acrylate | Pd(PPh₃)₄ (3) | K₂CO₃ | Acetonitrile | 80 | 16 | ~90 |

| 3 | 2-Bromo-4-methylaniline | 1-Octene | PdCl₂(PPh₃)₂ (2) | Et₃N | Toluene | 110 | 24 | ~75 |

| 4 | 2-Chloroaniline | Cyclohexene | Herrmann's cat. (1) | Cs₂CO₃ | Dioxane | 120 | 36 | ~60 |

Note: Yields are approximate and sourced from typical literature values for analogous reactions.

Detailed Experimental Protocol (General)

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-haloaniline (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv), a phosphine ligand if required (e.g., PPh₃, 0.04 equiv), and the base (e.g., NaOAc, 2.0 equiv).

-

Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF) via syringe, followed by the alkene (1.2-1.5 equiv).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for the time indicated by TLC or GC-MS monitoring until the starting material is consumed.[3]

-

Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[3]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure 2-alkenylaniline product.[3]

Olefin Cross-Metathesis

Olefin cross-metathesis provides a direct route to 2-alkenylanilines by coupling a simpler, readily available 2-alkenylaniline (like 2-allylaniline) with a partner alkene. This method is particularly effective for synthesizing derivatives with styrenyl groups, often with high (E)-selectivity, using ruthenium-based catalysts such as Grubbs' catalysts.[4]

Catalytic Cycle

The reaction proceeds via a series of [2+2] cycloaddition and cycloreversion steps, mediated by a ruthenium carbene catalyst, which effectively "swaps" the alkylidene groups of the two olefin partners.

Quantitative Data

The following data for the cross-metathesis of 2-allylaniline and 2-homoallylaniline with various olefins is adapted from Zhang, Y. et al.[4]

| Entry | Aniline Substrate | Alkene Partner | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | 2-Allylaniline | Styrene | Grubbs II (5) | CH₂Cl₂ | 40 | 18 | 2-(3-Phenylallyl)aniline | 75 |

| 2 | 2-Allylaniline | 4-Vinylanisole | Grubbs II (5) | CH₂Cl₂ | 40 | 18 | 2-(3-(4-Methoxyphenyl)allyl)aniline | 71 |

| 3 | 2-Allylaniline | 4-Bromostyrene | Grubbs II (5) | CH₂Cl₂ | 40 | 18 | 2-(3-(4-Bromophenyl)allyl)aniline | 80 |

| 4 | 2-Homoallylaniline | Styrene | Grubbs II (5) | CH₂Cl₂ | 40 | 18 | 2-(4-Phenylbut-2-en-1-yl)aniline | 71 |

| 5 | 2-Allylaniline | 1-Pentene | Grubbs II (5) | CH₂Cl₂ | 40 | 18 | 2-(Hept-2-en-1-yl)aniline | 51* |

*Yield for a ~2:1 mixture of trans:cis isomers. Other yields are for exclusively the trans isomer.[4]

Detailed Experimental Protocol

-

Reaction Setup: In a glovebox, dissolve the aniline substrate (1.0 equiv) and the alkene partner (2.0-5.0 equiv) in anhydrous, degassed dichloromethane (CH₂Cl₂).[4]

-

Catalyst Addition: Add the Grubbs' second-generation catalyst (0.05 equiv) to the solution. Seal the reaction vessel and remove it from the glovebox.[4]

-

Reaction: Stir the reaction mixture at 40 °C. Monitor the reaction progress by TLC.[4]

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.[4]

-

Purification: Purify the residue directly by flash column chromatography on silica gel to yield the desired 2-alkenylaniline product.[4]

3-Aza-Cope Rearrangement

For the stereospecific synthesis of (E)-2-cinnamylaniline derivatives, a three-step sequence involving imine formation, Grignard addition, and a Lewis acid-promoted 3-aza-Cope rearrangement is highly effective. This[1][1]-sigmatropic rearrangement furnishes the trans-alkene exclusively.[4]

Logical Pathway

This synthetic route transforms simple anilines and aldehydes into stereochemically defined 2-alkenylanilines through a cascade of reliable reactions.

Quantitative Data

The following data for the synthesis of α-substituted allylic anilines and their subsequent rearrangement is adapted from Zhang, Y. et al.[4]

| Entry | Aldehyde | Grignard Product | Yield (%) | Rearrangement Product | Yield (%) |

| 1 | Benzaldehyde | N-(1-Phenylallyl)aniline | 84 | 2-(3-Phenylallyl)aniline | 85 |

| 2 | 4-Methoxybenzaldehyde | N-(1-(4-Methoxyphenyl)allyl)aniline | 92 | 2-(3-(4-Methoxyphenyl)allyl)aniline | 86 |

| 3 | 4-Bromobenzaldehyde | N-(1-(4-Bromophenyl)allyl)aniline | 86 | 2-(3-(4-Bromophenyl)allyl)aniline | 90 |

| 4 | Hydrocinnamaldehyde | N-(1-Phenylpropyl)allylamine | 81 | 2-(3-Phenylpropyl)aniline | 80 |

Detailed Experimental Protocol

-

Imine Formation: A solution of the aniline (1.0 equiv) and the corresponding aldehyde (1.0 equiv) in toluene is heated to reflux with a Dean-Stark trap to remove water. After completion, the solvent is removed under reduced pressure to yield the crude imine, which is used without further purification.[4]

-

Grignard Addition: To a solution of the crude imine (1.0 equiv) and anhydrous zinc chloride (ZnCl₂, 1.0 equiv) in THF at 0 °C, add vinylmagnesium chloride (1.5 equiv) dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude allylic aniline is purified by chromatography.[4]

-

Aza-Cope Rearrangement: Dissolve the purified allylic aniline (1.0 equiv) in toluene. Add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.0 equiv) and heat the mixture to 110 °C for 12 hours. Cool the reaction, quench with saturated aqueous sodium bicarbonate (NaHCO₃), and extract with ethyl acetate. The organic phase is dried, concentrated, and purified by column chromatography to afford the final (E)-2-alkenylaniline.[4]

Other Notable Synthetic Methods

Suzuki-Miyaura Coupling

This versatile palladium-catalyzed reaction can be used to construct 2-alkenylanilines by coupling a 2-haloaniline with a vinylboronic acid or its corresponding ester.[5][6] The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent system like DME/water.[1] This method is valued for the stability and low toxicity of the boronic acid reagents.

Sonogashira Coupling Followed by Reduction

A two-step approach can also be employed. First, a Sonogashira coupling between a 2-haloaniline and a terminal alkyne introduces the carbon framework. This reaction is typically catalyzed by palladium and a copper co-catalyst (CuI). The resulting 2-alkynylaniline can then be selectively reduced to the corresponding (Z)- or (E)-alkene using methods such as catalytic hydrogenation with Lindlar's catalyst (for Z-alkenes) or dissolving metal reduction (for E-alkenes).

This guide offers a foundational overview of modern techniques for the synthesis of 2-alkenylanilines. The choice of method will ultimately depend on the specific target molecule, required stereochemistry, and the availability of starting materials. Researchers are encouraged to consult the primary literature for further details and substrate-specific optimizations.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2-Alkenyl-Tethered Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Suzuki Coupling [organic-chemistry.org]

An In-Depth Technical Guide to the Safety and Handling of 2-(But-2-en-1-yl)aniline